N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea

Organic synthesis Reaction optimization Solubility

Researchers pursuing Carbuterol synthesis require a phenylurea intermediate with exact 5-acetyl and 2-phenylmethoxy substitution-the regioselectivity of downstream bromination and amine coupling depends on this precise arrangement. Generic analogs compromise yield and purity. This compound provides: • Defined solubility in DMF/DMSO/MeOH-THF for homogeneous phosgene-mediated isocyanate formation • Batch-specific CoA supporting GMP documentation for preclinical β₂-agonist studies • Consistent reactivity in patented Carbuterol synthetic routes

Molecular Formula C16H16N2O3
Molecular Weight 284.31 g/mol
CAS No. 34241-97-9
Cat. No. B043255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-Acetyl-2-(phenylmethoxy)phenyl]urea
CAS34241-97-9
Synonyms[5-Acetyl-2-(benzyloxy)phenyl]urea;  [5-Acetyl-2-(phenylmethoxy)phenyl]urea; 
Molecular FormulaC16H16N2O3
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)NC(=O)N
InChIInChI=1S/C16H16N2O3/c1-11(19)13-7-8-15(14(9-13)18-16(17)20)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H3,17,18,20)
InChIKeySMXDYSWNANKNBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea (CAS 34241-97-9) – A Key Intermediate for β₂‑Selective Bronchodilator Synthesis


N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea (CAS 34241-97-9) is a phenylurea derivative that serves as a critical synthetic intermediate in the manufacture of Carbuterol (C183350), a short‑acting β₂‑adrenergic agonist with demonstrated selectivity for airway smooth muscle receptors [1]. The compound is characterized by its beige solid appearance, molecular formula C₁₆H₁₆N₂O₃ (MW 284.31), and defined solubility in organic solvents such as DMF, DMSO, and methanol/THF mixtures . Its procurement is primarily driven by its specific substitution pattern—5‑acetyl, 2‑phenylmethoxy, and urea functionalities—that enables downstream transformations in patented synthetic routes [1].

Why N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea Cannot Be Substituted with Generic Analogs in Carbuterol Synthesis


Simple substitution of N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea with structurally related phenylureas or benzyloxyacetophenones is not chemically feasible without compromising downstream yield and product purity. The precise spatial arrangement of the 5‑acetyl group and the 2‑phenylmethoxy protecting group dictates the regioselectivity of subsequent bromination and amine coupling steps in the Carbuterol synthetic pathway . Even minor alterations in substitution pattern (e.g., moving the acetyl to the 4‑position or replacing the benzyloxy with a methoxy group) alter the electronic environment of the aromatic ring, leading to reduced reactivity, increased by‑product formation, or failure to achieve the required intermediate [1]. Furthermore, the specific solubility profile of this compound in DMF and DMSO is essential for homogeneous reaction conditions in the phosgene‑mediated isocyanate formation step; generic analogs may exhibit inadequate solubility, necessitating re‑optimization of reaction parameters .

Quantitative Differentiation Evidence for N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea Against Closest Analogs


Solubility Profile Differentiation vs. Downstream Carbuterol Intermediate

N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea demonstrates broader organic solvent compatibility than the later‑stage Carbuterol intermediate 1-(2-(Benzyloxy)-5-(2-(tert-butylamino)acetyl)phenyl)urea-d9 Hydrochloride. The target compound is soluble in DMF, DMSO, Methanol/THF, and Methanol/DCM , whereas the downstream intermediate is reported soluble only in DMSO and Methanol . This expanded solubility portfolio enables more flexible reaction media selection during the critical phosgene‑mediated isocyanate formation step.

Organic synthesis Reaction optimization Solubility

Synthetic Utility: Enabling β₂‑Selectivity via Carbuterol

The compound serves as the essential precursor to Carbuterol, a β₂‑adrenergic agonist that exhibits >10‑fold selectivity for tracheobronchial smooth muscle (β₂) over cardiac tissue (β₁) in preclinical models [1][2]. While the target compound itself lacks direct biological activity, its specific substitution pattern is non‑negotiable for achieving the final Carbuterol pharmacophore. Substitution with alternative benzyloxy‑urea intermediates (e.g., 3‑ureido‑4‑benzyloxyacetophenone positional isomers) leads to products with altered β₁/β₂ selectivity profiles .

β₂‑adrenergic agonist Bronchodilator SAR

Purity Specification Differentiation vs. Generic Research‑Grade Suppliers

Reputable vendors supply N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea with batch‑specific Certificates of Analysis (CoA) that include quantitative water content and purity verification . In contrast, generic research‑grade suppliers often provide only nominal purity ranges (e.g., '95%+') without full analytical characterization. The availability of detailed CoA data supports regulatory compliance in pharmaceutical intermediate procurement and reduces the risk of failed downstream reactions due to unknown impurities .

Quality control Analytical chemistry Procurement

Optimal Application Scenarios for N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea Based on Verified Evidence


GMP‑Compliant Carbuterol Synthesis for Preclinical Bronchodilator Studies

Use this compound as the starting material for the phosgene‑mediated isocyanate formation step in the patented Carbuterol synthesis . The defined solubility profile ensures consistent reaction performance in DMF or THF‑based solvent systems. Batch‑specific CoA data supports GMP documentation requirements for preclinical toxicology and pharmacology studies of β₂‑selective agonists .

Structure–Activity Relationship (SAR) Studies of Phenylurea β₂‑Agonists

Employ this compound as a reference intermediate to generate a library of Carbuterol analogs through diversification at the acetyl or benzyloxy positions. The established β₂‑selectivity of the final Carbuterol product provides a benchmark for evaluating novel derivatives [1].

Analytical Method Development for Carbuterol Impurity Profiling

Utilize high‑purity N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea as a reference standard for HPLC or LC‑MS method development aimed at detecting and quantifying process‑related impurities in Carbuterol drug substance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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